1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-yl)urea
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Description
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C14H13F3N2O2S and its molecular weight is 330.33. The purity is usually 95%.
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Biological Activity
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-yl)urea, also known as THU, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C14H13F3N2O2S
Molecular Weight : 330.33 g/mol
IUPAC Name : 1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-thiophen-2-ylurea
The compound features a thiophene ring and a trifluoromethyl group, which are significant for its biological activity. The presence of these functional groups enhances its interaction with biological targets.
Synthesis
The synthesis of THU typically involves the reaction of appropriate thiourea derivatives with trifluoromethyl phenols under controlled conditions. The process often includes the formation of intermediates that are crucial for achieving the desired structural configuration.
Antimicrobial Activity
THU has demonstrated significant antimicrobial properties against various bacterial strains. Notably, studies have shown that related compounds exhibit:
- Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL against methicillin-resistant Staphylococcus aureus .
- Enhanced activity against mycobacteria, outperforming standard antibiotics like isoniazid .
The presence of the thiophene moiety is believed to contribute to this antimicrobial efficacy by disrupting bacterial cell wall synthesis.
Anticancer Activity
Research indicates that THU and its derivatives possess anticancer properties. A review highlighted the following findings:
- Compounds similar to THU exhibited IC50 values ranging from 7 to 20 µM against various cancer cell lines, including pancreatic and prostate cancers .
- The mechanism of action involves targeting specific molecular pathways that regulate cell proliferation and apoptosis, making them potential candidates for cancer therapy .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
Research Findings Summary Table
Activity Type | Tested Organisms/Cell Lines | MIC/IC50 Values | Notes |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 2 µg/mL | Effective against resistant strains |
Antimicrobial | E. coli, K. pneumoniae | 40-50 µg/mL | Comparable to ceftriaxone |
Anticancer | Various cancer cell lines | 7-20 µM | Targets specific molecular pathways |
Anticancer | Human leukemia cells | 1.50 µM | Demonstrated significant cytotoxicity |
Properties
IUPAC Name |
1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c15-14(16,17)10-5-3-9(4-6-10)11(20)8-18-13(21)19-12-2-1-7-22-12/h1-7,11,20H,8H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWVQSJGEIKMEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.